N-(4-methoxybenzyl)-2-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(4-methoxybenzyl)-2-oxopyrrolidine-3-carboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrrolidine ring, a methoxybenzyl group, and a carboxamide group, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 4-methoxybenzylamine with 2-oxopyrrolidine-3-carboxylic acid chloride under controlled conditions. The reaction typically involves the use of a suitable solvent, such as dichloromethane, and a base like triethylamine to neutralize the generated acid.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems can be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions: N-(4-methoxybenzyl)-2-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents to the pyrrolidine ring or the benzyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction Products: Reduced forms of the compound with different functional groups.
Substitution Products: Compounds with new substituents on the pyrrolidine ring or benzyl group.
Scientific Research Applications
N-(4-methoxybenzyl)-2-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It can serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(4-methoxybenzyl)-2-oxopyrrolidine-3-carboxamide exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms and pathways.
Comparison with Similar Compounds
N-(4-methoxybenzyl)oxetan-3-amine: Similar structure but with an oxetane ring instead of pyrrolidine.
N-(4-methoxybenzyl)benzamide: Similar benzyl group but with a different amide structure.
Uniqueness: N-(4-methoxybenzyl)-2-oxopyrrolidine-3-carboxamide is unique due to its combination of the pyrrolidine ring and the methoxybenzyl group, which provides distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Further research and development can unlock its full potential and lead to innovative solutions in multiple fields.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-18-10-4-2-9(3-5-10)8-15-13(17)11-6-7-14-12(11)16/h2-5,11H,6-8H2,1H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWRKNRLZRALBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2CCNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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